Axitinib Impurity 4
Description
For example, Axitinib Impurity F (CAS: 1443118-73-7) is a known impurity with the molecular formula C₂₂H₂₀N₄OS and shares structural motifs with axitinib, such as the pyridine and indole moieties . Structural modifications in impurities—such as altered substituents or stereochemistry—can lead to divergent biological activities compared to the parent drug .
Properties
CAS No. |
1443118-73-7 |
|---|---|
Molecular Formula |
C22H20N4OS |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-methyl-2-[[3-(2-pyridin-2-ylethyl)-2H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C22H20N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-8,10-11,13-14H,9,12H2,1H3,(H,23,27)(H,25,26) |
InChI Key |
JPTQVDRPKXSDDN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)CCC4=CC=CC=N4 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
The preparation of Axitinib Impurity 4 involves synthetic routes and reaction conditions similar to those used for Axitinib. The compound can be synthesized by diluting Axitinib with appropriate diluents . Industrial production methods typically involve high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) to separate and validate the impurities .
Chemical Reactions Analysis
Axitinib Impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Axitinib Impurity 4 has several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods to ensure the purity and quality of Axitinib.
Biology: Studied for its potential biological effects and interactions with various biological systems.
Medicine: Investigated for its role in the safety and efficacy of Axitinib as a pharmaceutical product.
Industry: Used in the quality control and assurance processes during the manufacturing of Axitinib
Mechanism of Action
The mechanism of action of Axitinib Impurity 4 is closely related to that of Axitinib. Axitinib works by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3, thereby blocking angiogenesis, tumor growth, and metastases . The molecular targets and pathways involved include the inhibition of tyrosine kinase receptors, which play a crucial role in the formation of new blood vessels by tumors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Axitinib Derivatives
Axitinib derivatives (e.g., TM-series compounds) exhibit reduced VEGFR-2 inhibitory activity compared to axitinib. For instance:
| Compound | IC₅₀ (nM) ± SD |
|---|---|
| Axitinib | 0.2–1.3 |
| TM10 | 44 ± 3.1 |
| TM2 | 3,000 ± 210 |
| TM6 | 2,290 ± 190 |
TM10, the most potent derivative, still showed ~20–200-fold lower potency than axitinib, highlighting the importance of axitinib’s unmodified structure for optimal VEGFR-2 binding . Modifications such as steric hindrance or altered hydrogen-bonding groups (e.g., in TM2 and TM6) significantly impair kinase inhibition.
Comparison with Structurally Similar Kinase Inhibitors
- KW-2449 and TAE-684: These compounds share structural similarity with axitinib (e.g., aromatic heterocycles) and exhibit overlapping selectivity for BCR-ABL1(T315I), a mutation-resistant kinase.
Binding Mode and Selectivity Differences
Docking studies reveal axitinib’s unique interaction with ABL1(T315I), engaging Leu-17 and Arg-98 via hydrogen bonds instead of the hinge region (Glu-89/Cys-91) targeted by other PLK4 inhibitors like alisertib . This distinct binding conformation explains its selective inhibition of mutant BCR-ABL1 over wild-type kinases . In contrast, sorafenib and pazopanib —other VEGFR inhibitors—exhibit broader target profiles and higher hypertension risks, suggesting axitinib’s relatively optimized selectivity .
Efficacy in Clinical Contexts
- Renal Cell Carcinoma (RCC): Axitinib demonstrated a median progression-free survival (PFS) of 6.7 months vs. sorafenib’s 4.7 months in second-line RCC, though overall survival (OS) was comparable (20.1 vs. 19.2 months) .
- Non-Small Cell Lung Cancer (NSCLC): In phase II trials, axitinib achieved a 9% partial response rate and 14.8-month median OS, outperforming historical controls for VEGF inhibitors .
Toxicity Profile
Axitinib’s hypertension incidence (40.1% all-grade, 13.1% high-grade) exceeds that of sunitinib (21.6% all-grade) but aligns with pazopanib (46% all-grade), reflecting its potent VEGFR inhibition .
Biological Activity
Axitinib Impurity 4 is a chemical compound related to axitinib, a selective tyrosine kinase inhibitor primarily used in the treatment of renal cell carcinoma (RCC). Understanding the biological activity of this impurity is crucial for assessing its potential effects and implications in drug development and therapeutic applications.
Chemical Structure and Properties
Chemical Name : N-methyl-2-[3-[(1E)-2-(1-oxidopyridinyl) ethenyl]-1-oxido-1H-indazol-6-yl-sulfinyl]-benzamide
Molecular Formula : C17H16N4O3S
Molecular Weight : 356.40 g/mol
This compound is characterized by its unique structure, which includes a sulfinyl group and a pyridine derivative, contributing to its potential biological activities.
Axitinib, as a parent compound, exerts its effects primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3. The IC50 values for axitinib against these receptors are notably low (0.1 to 0.3 nM), indicating high potency. While specific data on this compound's activity against these receptors is limited, it is reasonable to hypothesize that impurities may exhibit altered or reduced activity compared to the parent compound.
In Vitro Studies
In vitro studies have shown that axitinib induces a DNA damage response (DDR) in renal cancer cell lines, leading to cell cycle arrest and senescence. For example, studies demonstrated that axitinib treatment resulted in γ-H2AX phosphorylation and Chk1 kinase activation, indicating DDR activation. This response was accompanied by oxidative DNA damage and reactive oxygen species (ROS) generation, which are critical for mediating cellular stress responses .
Table 1: Summary of Axitinib Effects on RCC Cell Lines
| Cell Line | IC50 (μM) | G2/M Arrest | Senescence Induction |
|---|---|---|---|
| A-498 | 13.6 | Yes | Yes |
| Caki-2 | 36.0 | Yes | Yes |
Potential Effects of this compound
While specific studies on this compound are scarce, it can be inferred that impurities may have varying degrees of biological activity based on their structural differences from the parent compound. Research has indicated that impurities can influence pharmacokinetics and pharmacodynamics, potentially affecting therapeutic outcomes.
Case Studies
A clinical study involving axitinib demonstrated significant efficacy in patients with metastatic RCC. The drug showed an objective response rate of approximately 44% in patients previously treated with cytokine therapy . Although there are no direct studies on this compound's clinical effects, understanding its behavior in relation to axitinib provides insight into its potential role.
Safety and Toxicology
The safety profile of axitinib includes common adverse effects such as hypertension and proteinuria . The presence of impurities like this compound could potentially alter the safety profile, necessitating thorough evaluation during drug development processes.
Q & A
Q. What ethical guidelines apply to the toxicological evaluation of this compound in preclinical studies?
- Methodological Answer : Obtain Institutional Review Board (IRB) or Animal Ethics Committee approval for in vivo studies. Follow OECD guidelines for Good Laboratory Practice (GLP). Ensure data integrity by implementing blinded analysis and independent peer review. Disclose conflicts of interest and funding sources in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
